molecular formula C33H32FN2O6Ca1/2 B601598 Atorvastatin Lactam Phenanthrene Calcium Salt CAS No. 148127-12-2

Atorvastatin Lactam Phenanthrene Calcium Salt

Cat. No. B601598
M. Wt: 591.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin Lactam Phenanthrene Calcium Salt is an impurity and a stable formulation of Atorvastatin . Atorvastatin is a medication used to lower cholesterol and triglycerides levels to help prevent heart disease, angina (chest pain), strokes, and heart attacks . It belongs to a class of medications called HMG-CoA reductase inhibitors (statins) and works by slowing the production of cholesterol in the body .


Synthesis Analysis

An improved kilogram-scale preparation of atorvastatin calcium has been developed, which affords >99.5% product purities . The key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .


Molecular Structure Analysis

The molecular formula of Atorvastatin Lactam Phenanthrene Calcium Salt is 2 C33 H32 F N2 O6 . Ca, and its molecular weight is 1183.31 .


Chemical Reactions Analysis

Atorvastatin inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .


Physical And Chemical Properties Analysis

The molecular formula of Atorvastatin Lactam Phenanthrene Calcium Salt is 2 C33 H32 F N2 O6 . Ca, and its molecular weight is 1183.31 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Phototoxicity Mechanism Exploration Atorvastatin Calcium (ATV) is known for its lipid-lowering effects. However, it's also associated with photosensitivity disorders. A study found that a phenanthrene-like photoproduct of ATV can act as a photosensitizer, leading to the formation of singlet oxygen, which might be responsible for the observed phototoxicity. This phenomenon was confirmed through various experiments, including laser flash photolysis and photoreactivity studies using tryptophan as a marker (Montanaro et al., 2009).

Anti-Inflammatory Nanoparticles Atorvastatin Calcium (At-Ca) also shows a significant anti-inflammatory effect. A study involved fabricating At-Ca into polymeric nanoparticles, aiming to sustain its anti-inflammatory effect. The in vivo results suggested a sustained anti-inflammatory effect of At-Ca PLGA nanoparticles, lasting approximately three days, with histological examination showing restoration of normal cellular alignment in epidermal/dermal layers (Abdelkader et al., 2021).

Chemical Stability and Degradation Understanding the degradation behavior of atorvastatin calcium is crucial for its stability and effectiveness. Research has identified novel degradation products formed under strong acidic conditions. These findings are significant for developing stable pharmaceutical formulations of the drug (Krauss et al., 2019).

Ocular Anti-Inflammatory Applications Atorvastatin calcium, when formulated into chitosan-coated PLGA nanoparticles, shows promising ocular anti-inflammatory effects. The formulation enhances the bioavailability and offers a sustained release, making it an effective ocular anti-inflammatory drug delivery system (Arafa, Girgis, & El-Dahan, 2020).

Enhanced Solubility and Bioavailability A study aimed to increase the solubility and, consequently, the bioavailability of atorvastatin calcium through the formation of co-amorphous solids. This approach could potentially enhance the therapeutic effectiveness of the drug (Wicaksono et al., 2022).

Future Directions

Atorvastatin is widely used in the treatment of cardiovascular diseases and has significant clinical significance . The goal of ongoing research is to improve the solubility and bioavailability of poorly water-soluble atorvastatin calcium by solid dispersion technique using natural polymer as a hydrophilic carrier .

properties

IUPAC Name

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFGWWRGRQICGY-SSRQMRPGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H64CaF2N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747057
Record name Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Lactam Phenanthrene Calcium Salt

CAS RN

148127-12-2
Record name Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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